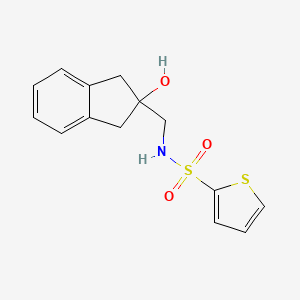

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-2-sulfonamide

Description

N-((2-Hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-2-sulfonamide is a small-molecule sulfonamide derivative featuring a 2,3-dihydro-1H-inden-2-yl core substituted with a hydroxymethyl group and a thiophene-2-sulfonamide moiety.

Properties

IUPAC Name |

N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S2/c16-14(8-11-4-1-2-5-12(11)9-14)10-15-20(17,18)13-6-3-7-19-13/h1-7,15-16H,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWEMFWOJIHKNAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(CNS(=O)(=O)C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the indene core. One common approach is the Friedel-Crafts alkylation of indene with an appropriate alkyl halide, followed by hydroxylation to introduce the hydroxyl group. The thiophene sulfonamide group can then be introduced through a nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as ultrasound irradiation and microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions: N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and amines.

Major Products Formed:

Oxidation: Oxidation reactions can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically yield alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-2-sulfonamide has shown biological activity, including antibacterial and antifungal properties. It can be used in the development of new drugs targeting various pathogens.

Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its biological activity makes it a candidate for further research in drug discovery and development.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-2-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group and the sulfonamide moiety play crucial roles in these interactions, affecting biological processes and leading to the observed biological activities.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven pharmacological properties:

Key Observations :

- Hydroxy vs. Methoxy Groups : The target compound’s hydroxymethyl group may enhance hydrogen bonding with enzymes compared to the methoxy group in N-(2,3-dihydro-1H-inden-2-yl)-2-methoxybenzamide, which showed PCSK9 inhibition . Hydrophilic substituents like hydroxyl could improve solubility and target engagement.

- Sulfonamide Variations : Thiophene-2-sulfonamide derivatives (e.g., compound 100 in ) exhibit activity against anthrax lethal factor, suggesting the sulfonamide group’s role in binding catalytic sites . The target compound’s thiophene moiety may confer similar selectivity but with distinct electronic properties.

- Indenyl Modifications : The 2,3-dihydroindenyl core is shared with KNI-10033, a potent HIV protease inhibitor, highlighting the scaffold’s versatility in targeting diverse enzymes .

Pharmacological and Binding Affinity Comparisons

Cholinesterase Inhibition

- N-((1-(2,3-Dihydro-1H-inden-2-yl)piperidin-3-yl)methyl)-2-naphthamide : Exhibits lower binding affinity for BuChE compared to AChE (docking score: −9.5 kcal/mol for AChE vs. −8.2 kcal/mol for BuChE) .

Enzyme Inhibition Mechanisms

- KNI-10033/KNI-10075 : These dihydroindenyl-containing inhibitors bind HIV protease via hydrogen bonding and hydrophobic interactions, with KNI-10075’s methylsulfonyl group improving potency over KNI-10033’s methylthio group . This suggests that electronegative substituents (e.g., sulfonamide in the target compound) could enhance target binding.

PCSK9 Modulation

- N-(2,3-Dihydro-1H-inden-2-yl)-2-methoxybenzamide : Demonstrated PCSK9 suppression, likely through interactions with the LDLR-PCSK9 complex . The target compound’s hydroxy group may offer stronger hydrogen bonding for similar applications.

Biological Activity

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in antibacterial and antifungal applications. This article reviews the biological activity of this compound, presenting data from various studies, including case studies and research findings.

Chemical Structure and Properties

The compound's structure can be described by its IUPAC name: N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-2-sulfonamide. Its molecular formula is , indicating the presence of a sulfonamide group which is often associated with antibacterial properties.

Antibacterial Activity

Numerous studies have investigated the antibacterial properties of sulfonamide derivatives, including N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-2-sulfonamide. The following table summarizes the Minimum Inhibitory Concentrations (MIC) against various bacterial strains:

| Bacterial Strain | MIC (μg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus (MRSA) | 15.625 - 62.5 | Inhibition of protein synthesis |

| Enterococcus faecalis | 62.5 - 125 | Inhibition of nucleic acid synthesis |

| Escherichia coli | 31.108 - 124.432 | Disruption of cell wall synthesis |

The compound exhibits bactericidal activity, primarily through the inhibition of protein synthesis pathways followed by nucleic acid and peptidoglycan production .

Antifungal Activity

In addition to its antibacterial effects, this compound has shown moderate antifungal activity against various fungal strains. The following table outlines the antifungal activity measured as MIC:

| Fungal Strain | MIC (μg/mL) | Comparison to Standard |

|---|---|---|

| Candida albicans | 31.2 | Comparable to nystatin (MIC 3.9 μg/mL) |

| Aspergillus niger | 62.5 | Less effective than fluconazole |

While the antifungal potential is less pronounced than its antibacterial effects, it still demonstrates significant activity against certain strains .

Case Study 1: Efficacy Against MRSA

In a controlled laboratory study, N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-2-sulfonamide was tested against clinical isolates of MRSA. The results indicated that the compound inhibited biofilm formation at concentrations lower than those required to kill planktonic cells, suggesting its potential as a treatment for chronic infections associated with biofilms .

Case Study 2: Synergistic Effects with Other Antibiotics

A combination study involving this compound and traditional antibiotics showed enhanced efficacy against resistant bacterial strains. For example, when combined with levofloxacin, the MIC values were significantly reduced, indicating a synergistic effect that could be beneficial in treating multi-drug resistant infections .

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of thiophene-based sulfonamides. Studies suggest that introducing electron-donating groups can improve antibacterial spectrum and potency against Gram-positive bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.